molecular formula C6H13Br2N B1289843 1-(2-Bromoethyl)pyrrolidine hydrobromide CAS No. 80819-91-6

1-(2-Bromoethyl)pyrrolidine hydrobromide

Cat. No.: B1289843
CAS No.: 80819-91-6
M. Wt: 258.98 g/mol
InChI Key: ZJVSYQSFBOFWIU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrolidine hydrobromide is an organic compound with the molecular formula C6H13Br2N. It belongs to the class of bromoalkylamines and is characterized by the presence of a pyrrolidine ring substituted with a 2-bromoethyl group. This compound is commonly used as a reagent in organic synthesis reactions and is known for its high solubility in water and its pale-yellow solid form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)pyrrolidine hydrobromide can be synthesized through the reaction of pyrrolidine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)pyrrolidine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)pyrrolidine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)pyrrolidine hydrobromide involves the formation of covalent bonds with nucleophilic sites in target molecules. The 2-bromoethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic and biological applications to introduce functional groups or modify molecular structures .

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride
  • 1-(2-Iodoethyl)pyrrolidine iodide
  • 1-(2-Fluoroethyl)pyrrolidine fluoride

Comparison: 1-(2-Bromoethyl)pyrrolidine hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Compared to its chloro, iodo, and fluoro analogs, the bromo compound exhibits intermediate reactivity, making it suitable for a wide range of applications. The choice of halogen can significantly impact the reaction conditions and the nature of the products formed .

Properties

IUPAC Name

1-(2-bromoethyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVSYQSFBOFWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602881
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80819-91-6
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromo-ethyl)-pyrrolidine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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